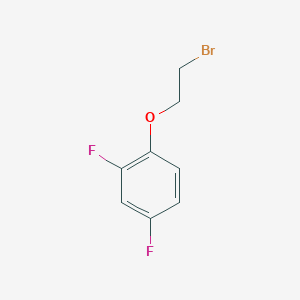

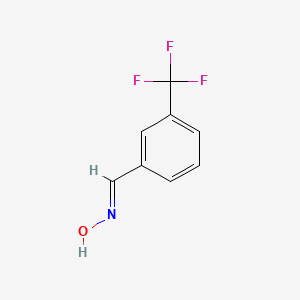

2-Methyl-3-(2-fluorophenyl)acrylic acid

Descripción general

Descripción

2-Methyl-3-(2-fluorophenyl)acrylic acid is a compound that belongs to the class of organic compounds known as acrylic acids and derivatives. These are compounds containing an acrylic acid or a derivative thereof, with a structure characterized by the presence of a substituent at the 2-position of the acrylic acid. In the case of this compound, the acrylic acid moiety is substituted with a 2-fluorophenyl group at the 3-position and a methyl group at the 2-position.

Synthesis Analysis

The synthesis of related fluorinated acrylic compounds has been explored in various studies. For instance, fluoroalkyl-end-capped 2-acrylamido-2-methylpropanesulfonic acid cooligomers containing adamantyl segments were prepared by reacting fluoroalkanoyl peroxide with specific monomers . Another study reported the synthesis of fluorine-bearing heterocyclic compounds using 2-fluoroacrylic building blocks, demonstrating the versatility of fluorinated acrylic compounds in synthesizing a wide range of chemical structures .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined through crystallography, revealing the compound crystallizes in the triclinic space group with specific cell parameters and exhibits weak intermolecular interactions . Similarly, the metal complexes of fluoro-phenyl-acrylic acids have been studied, showing various coordination patterns and short C-F...F-C contacts, indicating the significance of halogen-halogen interactions in the structural configuration .

Chemical Reactions Analysis

The reactivity of fluorinated acrylic compounds can lead to a variety of chemical reactions. For example, 3-(furyl)-3-(diethoxyphosphoryl)acrylates were synthesized and their reaction with nitromethane was studied, showing regioselective formation of products . This highlights the potential of fluorinated acrylic compounds to undergo specific chemical transformations, leading to diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acrylic compounds can be quite distinct. The self-assembled aggregates of fluoroalkylated end-capped oligomers have been shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, indicating the potential for applications in molecular recognition and separation processes . Additionally, the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, have been theoretically studied, revealing its potential as a nonlinear optical material due to its significant dipole moment and hyperpolarizability .

Aplicaciones Científicas De Investigación

Polymerization Studies :

- Polymerizability : Research by Fujimori, Saitoh, and Shibasaki (1999) investigated the polymerizability of acrylic acid esters containing long-fluorocarbon chains, which are structurally related to 2-Methyl-3-(2-fluorophenyl)acrylic acid. They found that these compounds exhibited characteristic polymorphic behaviors and high polymerizability in solid-state polymerization induced by γ-ray irradiation (Fujimori, Saitoh, & Shibasaki, 1999).

Applications in Biologically Active Compounds :

- Anticancer Drug Intermediates : Zhang, Duan, Xiong, Zhuang, and Tang (2019) reported the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs. This compound is structurally similar to this compound and highlights its potential in the synthesis of medicinal compounds (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Advances in Copolymerization :

- High-Tech Applications : Patil and Améduri (2013) reviewed the synthesis, uses, and applications of alkyl 2-trifluoromethacrylate monomers and 2-(trifluoromethyl)acrylic acid. They emphasized the importance of these compounds in high-tech applications due to their low toxicity, easy availability, and versatility. This indicates the potential of this compound in similar high-tech applications (Patil & Améduri, 2013).

Fluorinated Acrylic Copolymers :

- Specialty Coatings : Malshe and Sangaj (2005) studied fluorinated acrylic copolymers, highlighting their applications in specialty coatings due to properties like low surface tension and non-wettability. This research suggests potential applications of this compound in creating specialized coatings (Malshe & Sangaj, 2005).

Surface Functional Group Quantification :

- Analytical Techniques : Hennig, Borcherding, Jaeger, Hatami, Würth, Hoffmann, Hoffmann, Thiele, Schedler, and Resch‐Genger (2012) explored the quantification of grafted poly(acrylic acid) on poly(methyl methacrylate) micro- and nanoparticles. This study is relevant to understanding the surface chemistry and interactions of compounds like this compound (Hennig, Borcherding, Jaeger, Hatami, Würth, Hoffmann, Hoffmann, Thiele, Schedler, & Resch‐Genger, 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in sm coupling reactions , which are key in various biochemical synthesis processes.

Result of Action

Given its potential use in sm coupling reactions , it could play a role in the formation of carbon–carbon bonds, which are fundamental in organic synthesis.

Propiedades

IUPAC Name |

(E)-3-(2-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOOGQLFSMTOCE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1F)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)